molecular formula C19H14ClN3O B6577447 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide CAS No. 1164565-64-3

2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide

Cat. No. B6577447
CAS RN: 1164565-64-3
M. Wt: 335.8 g/mol
InChI Key: RXSBSLQMSAZXBX-UHFFFAOYSA-N
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Description

2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide (2-CNPB) is an aromatic amide that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of experiments, ranging from biochemical and physiological studies to drug development.

Scientific Research Applications

2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, including studies of enzyme kinetics and protein-protein interactions. It has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been used in the study of gene expression, as it can be used to modulate gene expression levels in cells.

Mechanism of Action

2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide acts as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been shown to inhibit the activity of several cytochrome P450 enzymes. These enzymes are responsible for metabolizing drugs, and the inhibition of their activity can lead to increased drug levels in the body. Additionally, 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been shown to bind to certain proteins, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to increased drug levels in the body. Additionally, it has been shown to bind to certain proteins, which can lead to changes in their structure and function. Furthermore, 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has been shown to modulate gene expression levels in cells.

Advantages and Limitations for Lab Experiments

2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It has been shown to have an inhibitory effect on certain enzymes involved in drug metabolism, which can lead to increased drug levels in the body. Additionally, it can bind to certain proteins, which can lead to changes in their structure and function.

Future Directions

The potential future directions for research involving 2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide include further exploration of its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as a drug development tool. Additionally, further research could be conducted to explore its potential for use in gene expression studies. Finally, further research could be conducted to explore its potential for use in other biochemical and physiological experiments.

Synthesis Methods

2-chloro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzamide can be synthesized from a variety of sources, including from the reaction of 2-chlorobenzamide and 4-chloroaniline in the presence of sodium hydroxide. The reaction is carried out in a 1:1 molar ratio in the presence of a suitable solvent such as ethyl acetate. The reaction is typically run at a temperature of approximately 120°C for a period of several hours. The product is then purified by precipitation and recrystallization.

properties

IUPAC Name

2-chloro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-18-9-5-4-8-17(18)19(24)21-14-10-12-16(13-11-14)23-22-15-6-2-1-3-7-15/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSBSLQMSAZXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101040280
Record name Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide

CAS RN

1164565-64-3
Record name Benzamide, 2-chloro-N-[4-[(1E)-2-phenyldiazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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